H-Tyr-trp-lys-NH2 2 hcl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-trp-lys-NH2 2 hcl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.
Sequential Addition: Subsequent amino acids (tyrosine, tryptophan, and lysine) are added one by one, with deprotection steps in between.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-trp-lys-NH2 2 hcl can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Specific functional groups within the peptide can be substituted to alter its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents can be employed for reduction reactions.
Substitution Reagents: Various chemical reagents can be used to introduce new functional groups into the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can yield modified peptides with altered biological activity.
Scientific Research Applications
H-Tyr-trp-lys-NH2 2 hcl has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is employed in research on protein-protein interactions and enzyme activity.
Medicine: It has potential therapeutic applications, including as a growth hormone-releasing peptide and in drug delivery systems.
Industry: The compound is used in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of H-Tyr-trp-lys-NH2 2 hcl involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may act on growth hormone receptors to stimulate the release of growth hormone. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
H-Tyr-trp-lys-NH2 2 hcl can be compared with other similar peptides, such as:
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with analgesic properties.
Trp-Lys-Tyr-Met-Val-D-Met-NH2: A synthetic chemoattractant that activates neutrophils.
α-Melanotropin (α-MSH): A peptide hormone with various biological functions.
These compounds share structural similarities but differ in their specific sequences and biological activities
Properties
Molecular Formula |
C26H36Cl2N6O4 |
---|---|
Molecular Weight |
567.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide;dihydrochloride |
InChI |
InChI=1S/C26H34N6O4.2ClH/c27-12-4-3-7-22(24(29)34)31-26(36)23(14-17-15-30-21-6-2-1-5-19(17)21)32-25(35)20(28)13-16-8-10-18(33)11-9-16;;/h1-2,5-6,8-11,15,20,22-23,30,33H,3-4,7,12-14,27-28H2,(H2,29,34)(H,31,36)(H,32,35);2*1H/t20-,22-,23-;;/m0../s1 |
InChI Key |
ZELNMILKTLLODZ-CROHHRAVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.Cl.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N.Cl.Cl |
Origin of Product |
United States |
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